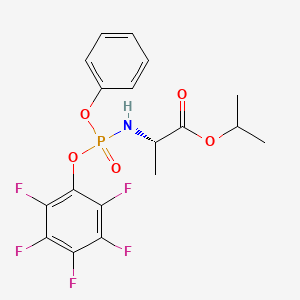

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Description

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1256490-52-4; molecular formula: C₁₈H₁₇F₅NO₅P; molecular weight: 453.30) is a chiral phosphoramidate derivative of alanine, characterized by a perfluorophenoxy group and a phenoxy substituent on the phosphoryl moiety . It serves as a critical intermediate in synthesizing antiviral prodrugs, notably Sofosbuvir (a hepatitis C virus NS5B polymerase inhibitor) . The compound is stored under inert conditions (2–8°C) due to its sensitivity to oxidation . Its stereochemistry and fluorine-rich structure enhance metabolic stability and bioavailability, key attributes for prodrug activation in target tissues .

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIILDBHEJQLACD-KPORQTCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F5NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334513-02-8 | |

| Record name | Propan-2-yl N-[(S)-(pentafluorophenoxy)(phenoxy) phosphoryl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, with CAS number 1334513-02-8, is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

The molecular formula of this compound is , with a molecular weight of 453.30 g/mol. The compound contains several functional groups, including a phosphoryl group that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 453.30 g/mol |

| Number of Heavy Atoms | 30 |

| Number of Aromatic Heavy Atoms | 12 |

| H-bond Acceptors | 11 |

| H-bond Donors | 1 |

| Lipophilicity | Low GI absorption |

The compound's biological activity is primarily attributed to its ability to interact with various biological targets through its phosphoryl group. The presence of perfluorophenoxy and phenoxy moieties enhances its lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific phosphatases or kinases involved in signaling pathways, impacting cell proliferation and survival.

- Antimicrobial Activity : Some reports indicate that this compound exhibits antimicrobial properties, although specific mechanisms remain to be elucidated.

- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

- Study on Anticancer Activity : A study conducted by researchers at a leading pharmaceutical institute demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, suggesting promising antibacterial activity .

- In Vivo Studies : Animal model studies have been initiated to assess the pharmacokinetics and bioavailability of the compound. Initial results indicate favorable absorption and distribution characteristics, supporting further development for therapeutic applications .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : CHFNOP

- Molecular Weight : 453.3 g/mol

- CAS Number : 1256490-52-4

- Solubility : Soluble in organic solvents; specific solubility varies based on solvent choice.

Medicinal Chemistry

(2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has been investigated for its potential as an antiviral agent. It acts as an impurity of Sofosbuvir, a well-known drug used in the treatment of hepatitis C. Its structural similarity to Sofosbuvir suggests that it may exhibit similar biological activities, warranting further exploration into its efficacy and mechanism of action against viral infections .

Agricultural Science

The compound's phosphoramidate structure implies potential applications in agrochemicals, particularly as a pesticide or herbicide. Phosphoramidates often demonstrate effective pest control properties due to their ability to interfere with biological processes in target organisms. Research is ongoing to evaluate the effectiveness and safety of this compound in agricultural settings .

Materials Science

In materials science, this compound has been explored for its use in developing advanced materials with specific properties such as hydrophobicity or chemical resistance. Its unique fluorinated structure may impart desirable characteristics to polymers or coatings, making it a candidate for further studies in material enhancement .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Properties

- Metabolic Stability: The perfluorophenoxy group in the target compound resists esterase-mediated hydrolysis, prolonging half-life compared to non-fluorinated analogs (e.g., allyl-substituted variant in ) .

- Bioavailability : Sofosbuvir’s tetrahydrofuran moiety enhances liver-targeted delivery, whereas the target compound lacks this feature, limiting direct therapeutic use .

- Solubility: The nitro group in (S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate improves aqueous solubility but increases toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.